

Spectroscopic Profile of 2-(Trifluoromethyl)pyrimidin-4-amine: A Technical Guide

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Compound of Interest

Compound Name: 2-(Trifluoromethyl)pyrimidin-4-amine

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This technical guide provides a comprehensive overview of the spectroscopic data for **2-(Trifluoromethyl)pyrimidin-4-amine**, a key building block in medicinal chemistry and materials science. The presence of the trifluoromethyl group significantly influences the molecule's electronic properties, lipophilicity, and metabolic stability, making its unambiguous characterization essential. This document outlines the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, supported by detailed experimental protocols.

Spectroscopic Data Summary

The unique arrangement of a trifluoromethyl group at the 2-position and an amine group at the 4-position of the pyrimidine ring results in a distinct spectroscopic signature. The following tables summarize the anticipated quantitative data for **2-(Trifluoromethyl)pyrimidin-4-amine**.

Table 1: ¹H NMR Spectroscopic Data (Predicted)

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~8.2	d	1H	H6
~6.7	d	1H	H5
~5.5	br s	2H	-NH ₂

Note: Predicted values are based on the analysis of structurally similar compounds. The chemical shifts are referenced to a standard internal solvent signal.

Table 2: ¹³C NMR Spectroscopic Data (Predicted)

Chemical Shift (δ) ppm	Assignment
~164	C4
~158 (q)	C2
~157	C6
~121 (q)	-CF ₃
~105	C5

Note: The signals for carbons attached to or near the trifluoromethyl group will appear as quartets (q) due to C-F coupling.

Table 3: ¹⁹F NMR Spectroscopic Data (Predicted)

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~ -70	s	3F	-CF ₃

Note: The chemical shift is relative to a standard such as CFCl₃.

Table 4: IR Spectroscopic Data (Predicted)

Wavenumber (cm ⁻¹)	Intensity	Assignment
3450 - 3300	Medium	N-H asymmetric & symmetric stretching
3100 - 3000	Weak	Aromatic C-H stretching
1650 - 1600	Strong	N-H scissoring (bending)
1600 - 1450	Medium-Strong	Pyrimidine ring C=C and C=N stretching
1350 - 1100	Very Strong	C-F stretching (-CF ₃ group)
1330 - 1260	Medium	Aromatic C-N stretching

Table 5: Mass Spectrometry Data

Parameter	Value
Molecular Formula	C ₅ H ₄ F ₃ N ₃
Molecular Weight	163.10 g/mol
Exact Mass	163.0357 u
Predicted Key Fragments (m/z)	163 [M] ⁺ •, 144 [M-F] ⁺ , 136 [M-HCN] ⁺ •, 94 [M-CF ₃] ⁺

Note: The molecular ion is expected to be prominent. Fragmentation pathways may include the loss of a fluorine atom, neutral loss of HCN, or cleavage of the C-CF₃ bond.

Experimental Protocols

The following methodologies provide a framework for acquiring the spectroscopic data for **2-(Trifluoromethyl)pyrimidin-4-amine**.

NMR Data Acquisition (¹H, ¹³C, ¹⁹F)

- Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a 5 mm NMR tube.

- Instrumentation: A 400 MHz or higher field NMR spectrometer.
- ^1H NMR Acquisition Parameters:
 - Pulse Program: Standard single-pulse (zg30).
 - Spectral Width: 12-16 ppm.
 - Acquisition Time: 2-4 seconds.
 - Relaxation Delay: 1-5 seconds.
 - Number of Scans: 16-64, depending on concentration.
- ^{13}C NMR Acquisition Parameters:
 - Pulse Program: Standard proton-decoupled ^{13}C experiment (e.g., zgpg30).
 - Spectral Width: 200-250 ppm.
 - Acquisition Time: 1-2 seconds.
 - Relaxation Delay: 2-5 seconds.
 - Number of Scans: ≥ 1024 , depending on concentration.
- ^{19}F NMR Acquisition Parameters:
 - Pulse Program: Standard single-pulse, proton-decoupled
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